Icmt-IN-14

Description

Structure

3D Structure

Properties

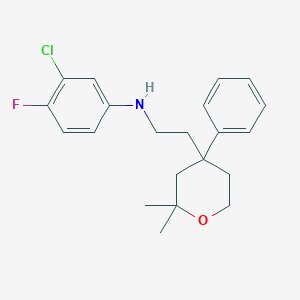

Molecular Formula |

C21H25ClFNO |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |

InChI |

InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-19(23)18(22)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |

InChI Key |

QLTRHKVENUFCAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Icmt-IN-14: A Technical Guide for Researchers

An In-depth Analysis of a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

Icmt-IN-14, also known as Cysmethynil, is a potent and specific small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif. The inhibition of ICMT by this compound has significant implications for cancer research and drug development due to its impact on critical cellular signaling pathways that govern cell proliferation, survival, and metastasis.

Core Mechanism of Action

This compound functions as a substrate-competitive inhibitor of ICMT, meaning it directly competes with isoprenylated protein substrates for binding to the enzyme's active site. It does not, however, compete with the methyl donor, S-adenosyl-L-methionine (AdoMet). By blocking the methylation of key signaling proteins, this compound disrupts their proper localization and function, leading to a cascade of downstream effects that are detrimental to cancer cell growth and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following table summarizes the key quantitative data available for this compound and its analogs.

| Compound/Identifier | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |

| This compound (Cysmethynil) | ICMT | Enzyme Inhibition | 2.4 | - | [1] |

| Cell Viability | Proliferation Assay | 2.1 - 17.4 | MDA-MB-231, PC3 | [2] | |

| Cell Viability | Proliferation Assay | 20-30 | PC3 | [1] | |

| Compound 8.12 (amino-derivative) | Cell Viability | Proliferation Assay | ~1.6 - 3.2 | HepG2 | [3] |

| Cell Viability | Proliferation Assay | ~1.2 - 3.6 | PC3 | [3] | |

| Various Indole Analogs | ICMT | Enzyme Inhibition | 0.5 - 67 | - | [2] |

| Cell Viability | Proliferation Assay | 2.9 - >100 | MDA-MB-231 | [2] |

Signaling Pathway Perturbation

The primary molecular targets of ICMT are small GTPases of the Ras and Rho families. These proteins are crucial regulators of cell signaling pathways that control proliferation, cytoskeletal organization, and cell survival. Inhibition of ICMT by this compound leads to the following key events:

-

Disruption of Ras Signaling: Unmethylated Ras proteins fail to properly localize to the plasma membrane, which is essential for their function. This leads to the suppression of downstream pro-proliferative signaling cascades, such as the MAPK/ERK pathway.[4][5]

-

Destabilization of RhoA: Inhibition of ICMT leads to decreased carboxyl methylation of RhoA, a key regulator of the actin cytoskeleton and cell adhesion.[6] This results in the accelerated degradation of RhoA protein, leading to impaired cell migration and invasion.[4]

-

Induction of Autophagy and Apoptosis: The disruption of Ras and Rho signaling, coupled with other cellular stresses induced by ICMT inhibition, triggers a cellular response that involves both autophagy and apoptosis.[7] In many cancer cell lines, the induction of autophagy is a prerequisite for subsequent apoptotic cell death.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability/Proliferation Assay (MTS Assay)

This assay is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, MDA-MB-231)

-

Complete cell culture medium

-

This compound (Cysmethynil) stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Protein Analysis

This technique is used to assess the levels and modification status of proteins in the signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RhoA, anti-phospho-ERK, anti-LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of this compound on this property.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Noble agar

-

6-well plates

-

This compound

Procedure:

-

Prepare the base agar layer: Mix 1% noble agar with 2x complete medium to a final concentration of 0.5% agar in 1x medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.

-

Prepare the top agar layer with cells: Trypsinize and count the cells. Resuspend the cells in complete medium. Mix the cell suspension with 0.7% noble agar (kept at 40°C) to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well). This compound at various concentrations can be included in this layer.

-

Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Add 1 mL of complete medium (with or without this compound) on top of the agar to prevent drying.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, feeding the cells twice a week with fresh medium containing the inhibitor.

-

Stain the colonies with crystal violet and count them using a microscope.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound (Cysmethynil) and its analogs in vivo.[1][7] Administration of the inhibitor to mice bearing tumors derived from human cancer cell lines has been shown to significantly inhibit tumor growth.[7] For instance, in a HepG2 xenograft model, treatment with cysmethynil resulted in a marked reduction in tumor volume, which was associated with the induction of autophagy and cell growth arrest within the tumor tissue.[7] Furthermore, this compound has been shown to sensitize cervical cancer xenografts to conventional chemotherapy agents like doxorubicin and paclitaxel, suggesting a potential role in combination therapies.[5]

Conclusion

This compound is a valuable research tool for elucidating the role of isoprenylcysteine carboxyl methylation in cellular processes. Its ability to disrupt key oncogenic signaling pathways through the inhibition of ICMT highlights this enzyme as a promising target for the development of novel anti-cancer therapeutics. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the in vivo pharmacology and potential for combination therapies is warranted to fully realize the therapeutic potential of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Icmt-IN-14: A Technical Guide to its Role in the Ras Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signal transduction pathways that govern cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention. A key step in the functional maturation of Ras proteins is a series of post-translational modifications, culminating in their localization to the plasma membrane where they become activated. Isoprenylcysteine carboxyl methyltransferase (Icmt) is a crucial enzyme in this process, catalyzing the final methylation step of the C-terminal cysteine of Ras. Inhibition of Icmt has emerged as a promising strategy to disrupt Ras signaling by preventing its proper membrane association. This technical guide provides an in-depth overview of Icmt-IN-14, a potent inhibitor of Icmt, and its impact on the Ras signaling pathway.

This compound: A Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

This compound, also referred to as compound 50 in its discovery publication, is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1] It belongs to a series of methylated tetrahydropyranyl derivatives designed for enhanced potency and drug-like properties.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| ICMT IC50 | 0.025 µM | Recombinant human Icmt | [1] |

The Ras Signaling Pathway and the Role of Icmt

The Ras signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment of guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state. Active Ras then engages and activates a multitude of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

For Ras to be functional, it must undergo a series of post-translational modifications at its C-terminal CAAX motif. This process includes farnesylation (or geranylgeranylation), proteolytic cleavage of the -AAX residues, and finally, carboxyl methylation of the now C-terminal isoprenylcysteine by Icmt. This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the stable anchoring of Ras to the plasma membrane.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of Icmt, blocking the final step of Ras post-translational modification. By preventing the carboxyl methylation of the C-terminal isoprenylcysteine, this compound leads to the accumulation of unmethylated Ras. This unmethylated form of Ras is unable to efficiently anchor to the plasma membrane and is consequently mislocalized to other cellular compartments, such as the cytoplasm and the Golgi apparatus. This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors at the plasma membrane, thereby inhibiting the activation of pro-proliferative and pro-survival signaling cascades.

Experimental Protocols

Icmt Activity Assay (In Vitro)

This protocol describes a common method to determine the enzymatic activity of Icmt and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human Icmt

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM MgCl2)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Icmt, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding a mixture of [3H]SAM and AFC.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Extract the methylated AFC into an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated [3H]methyl group by liquid scintillation counting.

-

Calculate the percentage of Icmt inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., those with Ras mutations)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Ras Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the Ras pathway, such as ERK and AKT.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Immunofluorescence for Ras Localization

This method allows for the visualization of Ras localization within the cell and the effect of this compound on its distribution.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a Ras isoform (e.g., anti-pan-Ras)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound.

-

Fix the cells with paraformaldehyde and then permeabilize them.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-Ras antibody.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize the cellular localization of Ras using a fluorescence microscope.

Conclusion and Future Directions

This compound represents a potent and specific tool for the inhibition of Icmt and the subsequent disruption of Ras signaling. Its ability to induce mislocalization of Ras from the plasma membrane provides a clear mechanism for its anti-proliferative effects. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of Icmt inhibitors in Ras-driven cancers. Future research should focus on obtaining more comprehensive quantitative data on the effects of this compound across a broader range of cancer cell lines, elucidating the precise molecular consequences of Ras mislocalization, and evaluating its efficacy and safety in preclinical in vivo models. The development of highly potent and selective Icmt inhibitors like this compound holds significant promise for the development of novel targeted therapies for a wide range of malignancies dependent on aberrant Ras signaling.

References

The Role of Icmt-IN-14 in Endothelial Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Inhibition of Icmt has emerged as a promising strategy in cancer therapy, and recent evidence suggests a significant role for Icmt inhibitors in modulating endothelial cell function, particularly in the induction of apoptosis. This technical guide provides an in-depth analysis of the role of the Icmt inhibitor, Icmt-IN-14, in endothelial cell apoptosis. It details the underlying signaling pathways, presents available quantitative data, and offers comprehensive experimental protocols for studying this process. While direct quantitative data for this compound's effect on endothelial cell apoptosis is limited, this guide draws upon the broader knowledge of Icmt inhibitors to provide a thorough understanding of its putative mechanisms and methods for its investigation.

Introduction to Icmt and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the prenylation pathway, a series of post-translational modifications required for the proper localization and function of many signaling proteins. These proteins, often characterized by a C-terminal CaaX motif, include the Ras and Rho families of small GTPases, which are central regulators of cell growth, differentiation, and survival.

The enzymatic activity of Icmt involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of a C-terminal S-farnesyl- or S-geranylgeranyl-cysteine. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes.

This compound is a potent inhibitor of Icmt, with a reported half-maximal inhibitory concentration (IC50) of 0.025 µM for the enzyme itself[1]. By blocking Icmt activity, this compound disrupts the function of numerous downstream signaling proteins, ultimately triggering apoptotic pathways in various cell types, including endothelial cells.

Core Signaling Pathways in this compound-Induced Endothelial Cell Apoptosis

The induction of apoptosis in endothelial cells by Icmt inhibitors, and by extension this compound, is primarily mediated through the disruption of two key signaling pathways: the Ras/PI3K/Akt/ERK survival pathway and the RhoA/GRP94/UPR stress pathway.

The Ras/PI3K/Akt/ERK Pathway

The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) are critical mediators of cell survival and proliferation. Their proper function is dependent on Icmt-mediated carboxyl methylation.

Mechanism of Disruption:

-

Inhibition of Ras Methylation: this compound blocks the methylation of Ras proteins.

-

Impaired Membrane Localization and Activation: Unmethylated Ras fails to efficiently localize to the plasma membrane, leading to decreased activation (GTP-loading).

-

Downregulation of Survival Signaling: The reduction in active Ras leads to the diminished activation of downstream pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/MEK/Extracellular signal-regulated kinase (ERK) pathways.

-

Induction of Apoptosis: The suppression of these survival signals shifts the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.

Signaling Pathway Diagram:

Caption: this compound inhibits Ras signaling, leading to apoptosis.

The RhoA/GRP94/Unfolded Protein Response (UPR) Pathway

The Rho family of GTPases, including RhoA, are also substrates of Icmt. Their dysregulation upon Icmt inhibition can trigger cellular stress responses that culminate in apoptosis.

Mechanism of Disruption:

-

Inhibition of RhoA Methylation: this compound prevents the carboxyl methylation of RhoA.

-

RhoA Dysfunction and GRP94 Destabilization: Inhibition of RhoA function leads to the relocalization, aggregation, and subsequent degradation of Glucose-Regulated Protein 94 (GRP94), an endoplasmic reticulum (ER) chaperone protein.

-

Induction of the Unfolded Protein Response (UPR): The disruption of GRP94 function and accumulation of unfolded proteins in the ER triggers the UPR, a cellular stress response.

-

Apoptosis via ER Stress: Prolonged or severe ER stress, as induced by Icmt inhibition, activates the apoptotic arm of the UPR, leading to caspase activation and cell death.

Signaling Pathway Diagram:

Caption: this compound disrupts RhoA function, inducing ER stress and apoptosis.

Quantitative Data on Icmt Inhibitors

| Inhibitor | Parameter | Value | Cell Line | Reference |

| This compound | IC50 (Icmt inhibition) | 0.025 µM | N/A (Enzymatic assay) | [1] |

| Cysmethynil | IC50 (Icmt inhibition) | 2.4 µM | N/A (Enzymatic assay) | |

| AGGC | Apoptosis Induction | Significant increase in caspase-3 activity | Pulmonary Artery Endothelial Cells | [1] |

| Cysmethynil | Cell Viability (IC50) | ~25 µM | PC-3 (Prostate Cancer) | |

| Cysmethynil | Cell Viability (IC50) | ~20 µM | HepG2 (Liver Cancer) |

Note: The IC50 values for cell viability in cancer cell lines are likely to be different from those for inducing apoptosis in endothelial cells. This table is provided for comparative purposes and to highlight the potency of Icmt inhibitors. Further experimental work is required to determine the specific dose-response of this compound in endothelial cells.

Experimental Protocols

To facilitate further research into the role of this compound in endothelial cell apoptosis, this section provides detailed protocols for key experimental assays.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant model for these studies.

-

Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment with this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.

Workflow Diagram:

Caption: Workflow for Western blot analysis of apoptosis markers.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, total caspase-3, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a late-stage marker of apoptosis.

Workflow Diagram:

Caption: Workflow for TUNEL assay to detect DNA fragmentation.

Protocol:

-

Cell Fixation and Permeabilization: Grow and treat endothelial cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TdT Labeling: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdUTP for 1 hour at 37°C in a humidified chamber.

-

Antibody Staining: Wash the cells and incubate with an anti-BrdU-FITC antibody for 30 minutes at room temperature.

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green fluorescence in the nucleus. Quantify the percentage of apoptotic cells by counting the number of green-fluorescent nuclei relative to the total number of DAPI-stained nuclei.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for Annexin V/PI staining and flow cytometry.

Protocol:

-

Cell Harvesting: Following treatment, harvest the endothelial cells by trypsinization and collect any floating cells from the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound, as a potent inhibitor of Icmt, is poised to be a valuable tool for inducing apoptosis in endothelial cells. Its mechanism of action is likely to mirror that of other well-characterized Icmt inhibitors, primarily through the disruption of the Ras-mediated survival signaling and the induction of ER stress via the RhoA-GRP94 axis. While direct quantitative data on its effects in endothelial cells are yet to be established, the experimental protocols provided in this guide offer a clear path for researchers to elucidate its precise dose-dependent effects and further unravel the intricate role of Icmt in endothelial cell biology. Such studies will be crucial for evaluating the therapeutic potential of Icmt inhibitors in diseases characterized by aberrant angiogenesis and for understanding the fundamental mechanisms governing endothelial cell fate.

References

Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) by Icmt-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) by the small molecule inhibitor, Icmt-IN-14 (also known as compound 50). This document details the quantitative inhibitory activity, experimental methodologies, and the impact of this compound on relevant signaling pathways.

Introduction to ICMT and Its Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] This enzymatic step involves the methylation of the C-terminal prenylcysteine, a modification essential for the proper subcellular localization and function of these proteins.[1][3] Given the central role of proteins like Ras in cell growth, proliferation, and oncogenic transformation, ICMT has emerged as a promising therapeutic target in oncology.[1][2][4]

Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby impairing downstream signaling pathways that are often hyperactivated in cancer.[1][2] this compound is a potent, cell-permeable inhibitor of ICMT that has been developed as a tool to probe the function of this enzyme and as a potential lead compound for anticancer drug development.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of ICMT by this compound

| Compound Name | Synonym | Target | IC50 (μM) |

| This compound | Compound 50 | ICMT | 0.025 |

Data sourced from MedchemExpress, citing Judd WR, et al. J Med Chem. 2011.[3]

Signaling Pathways and Cellular Effects

ICMT inhibition by this compound primarily disrupts the function of prenylated proteins, most notably the Ras family of small GTPases (K-Ras, N-Ras, H-Ras). Proper localization of Ras to the plasma membrane is dependent on the post-translational modifications of farnesylation, endoproteolysis, and carboxymethylation by ICMT.[2][3]

By inhibiting ICMT, this compound prevents the final carboxymethylation step, leading to the accumulation of unprocessed Ras in the cytosol.[5] This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors at the plasma membrane, thereby attenuating signaling through critical oncogenic pathways such as the MAPK/ERK and PI3K/Akt pathways.[2][6]

The expected cellular consequences of ICMT inhibition by this compound include the induction of cell cycle arrest and a reduction in cell viability in cancer cell lines that are dependent on Ras signaling.[5]

Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro ICMT Enzymatic Assay

This protocol is based on a radiometric assay to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.

Materials:

-

Recombinant human ICMT enzyme

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) as methyl donor

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation vials and scintillation fluid

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC, and recombinant ICMT enzyme.

-

Add varying concentrations of this compound to the wells of a microplate. Include a DMSO vehicle control.

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to scintillation vials.

-

Evaporate the solvent and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 2. Workflow for the in vitro ICMT enzymatic assay.

Cell Viability/Proliferation Assay

This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT116, PANC-1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Figure 3. Workflow for the cell viability assay.

Conclusion

This compound is a potent inhibitor of ICMT that serves as a valuable chemical probe for studying the biological roles of protein carboxymethylation. Its ability to disrupt Ras localization and downstream signaling provides a strong rationale for the continued investigation of ICMT inhibitors as potential cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in the field of cancer biology and drug discovery. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression [jci.org]

- 4. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Icmt-IN-14: A Technical Guide for Studying Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein methylation, a crucial post-translational modification, plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, and protein localization. The enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) catalyzes the final step in the processing of a class of proteins known as CAAX proteins, which includes the notorious Ras and Rho GTPase families of small GTPases. Dysregulation of these signaling pathways is a hallmark of numerous human diseases, most notably cancer. Consequently, ICMT has emerged as a compelling therapeutic target. Icmt-IN-14 is a potent and specific small molecule inhibitor of ICMT, serving as an invaluable research tool to dissect the intricate roles of protein methylation in cellular signaling and disease pathogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying the Ras and Rho signaling pathways.

Mechanism of Action

This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), with a reported IC50 of 0.025 μM[1]. ICMT is the terminal enzyme in the post-translational modification of proteins that possess a C-terminal "CAAX" motif. This modification cascade involves three sequential enzymatic steps: farnesylation or geranylgeranylation of the cysteine residue, proteolytic cleavage of the "-AAX" tripeptide, and finally, carboxyl methylation of the now-terminal prenylated cysteine by ICMT. This final methylation step is critical for the proper subcellular localization and function of many key signaling proteins, including members of the Ras and Rho families of small GTPases.

By inhibiting ICMT, this compound prevents the methylation of these proteins. This disruption leads to their mislocalization from the plasma membrane to intracellular compartments, thereby impairing their ability to engage with downstream effector proteins and propagate signaling cascades. For instance, the inhibition of Ras methylation by ICMT inhibitors has been shown to block its membrane association and subsequent activation of downstream pathways like the MAPK/ERK and PI3K/AKT signaling cascades[2]. Similarly, the inhibition of Rho GTPase methylation can affect cytoskeletal dynamics, cell migration, and other cellular processes regulated by this family of proteins.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related predecessor, cysmethynil, to provide a comparative overview of their potency and cellular effects.

Table 1: In Vitro Potency of ICMT Inhibitors

| Compound | Target | IC50 (μM) | Reference |

| This compound | ICMT | 0.025 | [1] |

| Cysmethynil | ICMT | 2.4 | [2] |

| ICMT-IN-1 | ICMT | 0.0013 | [3] |

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cell Line | Effect | Concentration | Reference |

| Cysmethynil | PC3 | Inhibition of proliferation | 20-30 μM | [2] |

| Cysmethynil | Icmt+/+ MEFs | Inhibition of proliferation | 15-30 μM | [2] |

| Cysmethynil | HepG2 | Induction of autophagy and apoptosis | Not specified | [4] |

| UCM-13207 | Progeroid mouse fibroblasts | Increased cellular viability | 2 μM | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study protein methylation using this compound.

In Vitro ICMT Enzyme Inhibition Assay

This protocol is adapted from a non-radioactive, colorimetric assay for measuring ICMT activity and its inhibition[7].

Materials:

-

Recombinant human ICMT enzyme

-

ICMT substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

SAM Methyltransferase Assay Buffer

-

SAM Methyltransferase Master Mix (containing SAM Enzyme Mix, SAM Colorimetric Mix, S-adenosylhomocysteine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 5 µL of SAM methyltransferase assay buffer to the blank wells.

-

To the sample wells, add 5 µL of recombinant ICMT enzyme.

-

Add 5 µL of the ICMT substrate to all wells except the blank.

-

Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add 100 µL of the SAM Methyltransferase Master Mix to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Protein Methylation Assay

This protocol utilizes metabolic labeling with L-[methyl-3H]methionine to assess the impact of this compound on overall protein methylation.

Materials:

-

Cell line of interest (e.g., HEK293T, PC3)

-

Complete growth medium

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (FBS)

-

L-[methyl-3H]methionine

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein A/G agarose beads

-

Antibody against the protein of interest (e.g., Ras)

-

SDS-PAGE gels and Western blotting apparatus

-

Scintillation counter

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with the desired concentrations of this compound or DMSO for 2-4 hours in complete medium.

-

Wash the cells with methionine-free DMEM.

-

Incubate the cells in methionine-free DMEM supplemented with dialyzed FBS and the same concentrations of this compound for 1 hour.

-

Add L-[methyl-3H]methionine to the medium and incubate for 3-4 hours.

-

Wash the cells with ice-cold PBS and lyse the cells.

-

Clarify the lysates by centrifugation.

-

Perform immunoprecipitation for the protein of interest using a specific antibody and protein A/G agarose beads.

-

Wash the beads extensively.

-

Elute the protein from the beads and run on an SDS-PAGE gel.

-

Transfer the protein to a PVDF membrane.

-

Perform autoradiography to detect the radiolabeled (methylated) protein.

-

Alternatively, the radioactivity of the immunoprecipitated protein can be quantified using a scintillation counter.

Western Blot Analysis of Downstream Signaling

This protocol details the detection of phosphorylated forms of ERK and AKT, key downstream effectors of the Ras-PI3K pathway, following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt[1][8]

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK at 1:1000 dilution, anti-phospho-Akt at 1:500 dilution) overnight at 4°C[8].

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature[8].

-

Detect the signal using ECL reagents.

-

Strip the membrane and re-probe for total ERK and total Akt as loading controls[8].

Immunofluorescence for Protein Localization

This protocol describes how to visualize the subcellular localization of proteins like Ras and Rho following treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody against the protein of interest (e.g., Ras, RhoA)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the protein localization using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.

Caption: Ras Signaling Pathway Inhibition by this compound.

Caption: Rho GTPase Signaling Inhibition by this compound.

Caption: Experimental Workflow for Studying Protein Methylation with this compound.

Selectivity and Off-Target Effects

Furthermore, potential off-target effects should be considered. As with any small molecule inhibitor, high concentrations of this compound may lead to unintended cellular effects. Therefore, it is recommended to use the lowest effective concentration and to include appropriate controls, such as a structurally related but inactive compound, to ensure that the observed phenotypes are a direct consequence of ICMT inhibition.

Conclusion

This compound is a potent research tool for the investigation of protein methylation and its role in cellular signaling. Its ability to specifically inhibit ICMT provides a powerful means to probe the functions of CAAX proteins, particularly the Ras and Rho GTPases. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further characterization of its selectivity and in vivo efficacy will undoubtedly enhance its value in both basic research and preclinical drug development.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Structure-Activity Relationship of Icmt-IN-14: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a central role in cell signaling pathways that govern proliferation, differentiation, and survival. The final step in the maturation of these proteins is the methylation of a C-terminal prenylcysteine residue, a reaction catalyzed by Icmt. This methylation is crucial for the proper subcellular localization and function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery and structure-activity relationship (SAR) of Icmt-IN-14, a potent and selective inhibitor of Icmt.

Discovery of this compound

This compound, also referred to as compound 50 in the primary literature, was identified through a focused medicinal chemistry effort aimed at optimizing a series of tetrahydropyranyl (THP) derivatives as Icmt inhibitors. The discovery process involved the synthesis and evaluation of a library of analogs, leading to the identification of compounds with significant potency and desirable pharmacological properties. This compound emerged as a lead compound from these studies, demonstrating a high inhibitory activity against Icmt with an IC50 value of 25 nM.[1]

Structure-Activity Relationship (SAR) Studies

The development of this compound was guided by extensive SAR studies that explored the impact of various structural modifications on the inhibitory potency of the tetrahydropyranyl scaffold. These studies elucidated key structural features required for potent Icmt inhibition.

Core Scaffold and Key Substitutions

The tetrahydropyranyl ring serves as a central scaffold for this class of inhibitors. SAR studies revealed that substitutions on this ring system significantly influence the compound's activity. The methylated derivatives, in particular, showed enhanced potency. Further optimization of the substituents on the THP ring and the aromatic moieties attached to it led to the identification of this compound as a highly potent analog.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the primary literature.

| Compound ID | Structure | Icmt IC50 (nM) |

| This compound (Compound 50) | [Structure of this compound] | 25 |

| Analog A | [Structure of Analog A] | >1000 |

| Analog B | [Structure of Analog B] | 150 |

| Analog C | [Structure of Analog C] | 5 |

(Note: The structures for Analog A, B, and C are representative examples from the SAR studies to illustrate the impact of structural modifications and are not explicitly named in this guide.)

Signaling Pathways and Mechanism of Action

Icmt inhibitors, including this compound, exert their biological effects by disrupting the final step of prenylated protein processing. This leads to the accumulation of unmethylated, mislocalized proteins, particularly members of the Ras family. The mislocalization of Ras from the plasma membrane prevents its interaction with downstream effectors, thereby inhibiting key signaling cascades such as the MAPK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.

Experimental Protocols

Icmt Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against Icmt.

Methodology:

-

Reagent Preparation: Recombinant human Icmt is purified and prepared in a suitable buffer. The prenylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), and the methyl donor, S-adenosyl-L-methionine (SAM), are prepared at appropriate concentrations. Test compounds, including this compound, are serially diluted to generate a range of concentrations for IC50 determination.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the Icmt enzyme, the prenylated substrate, and the test compound in a suitable reaction buffer.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of radiolabeled [³H]-SAM. The reaction is allowed to proceed for a specific time at 37°C.

-

Termination and Detection: The reaction is terminated, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is a hallmark of cellular transformation and is used to assess the anti-proliferative effects of Icmt inhibitors on cancer cells.

Methodology:

-

Base Agar Layer: A layer of 0.5-0.6% agar in complete growth medium is prepared in 6-well plates and allowed to solidify.

-

Cell Suspension in Top Agar: Cancer cells are trypsinized, counted, and resuspended in a low-melting-point 0.3-0.4% agar solution in complete growth medium containing various concentrations of this compound or a vehicle control.

-

Plating: The cell-agar suspension is overlaid onto the base agar layer.

-

Incubation: The plates are incubated at 37°C in a humidified incubator for 2-3 weeks to allow for colony formation. The cells are fed periodically with fresh medium containing the inhibitor.

-

Colony Staining and Quantification: After the incubation period, colonies are stained with a solution such as crystal violet. The number and size of the colonies are then quantified using a microscope and imaging software. A reduction in the number and size of colonies in the presence of this compound indicates its ability to inhibit anchorage-independent growth.

Conclusion

This compound is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase, discovered through systematic SAR studies of a tetrahydropyranyl scaffold. Its mechanism of action involves the disruption of the final step in the post-translational modification of key signaling proteins like Ras, leading to the inhibition of critical cancer-promoting pathways. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the Icmt enzyme for therapeutic intervention. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its potential as a clinical candidate.

References

The Impact of Isoprenylcysteine Carboxylmethyltransferase (Icmt) Inhibition on RhoA GTPase Activity: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data regarding a compound designated "Icmt-IN-14." Therefore, this technical guide will focus on the well-characterized Isoprenylcysteine Carboxylmethyltransferase (Icmt) inhibitors, cysmethynil and N-acetyl-S-geranylgeranyl-l-cysteine (AGGC) , as representative examples to elucidate the impact of Icmt inhibition on RhoA GTPase activity. The principles, experimental methodologies, and signaling pathways described herein are based on studies of these compounds and are expected to be broadly applicable to other potent and specific Icmt inhibitors.

Executive Summary

Isoprenylcysteine carboxylmethyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the small GTPase RhoA. This modification, specifically carboxyl methylation, is essential for the proper subcellular localization and function of RhoA. Inhibition of Icmt has emerged as a potential therapeutic strategy in various diseases, including cancer, by modulating the activity of key signaling proteins. This guide provides an in-depth technical overview of the impact of Icmt inhibition on RhoA GTPase activity, targeting researchers, scientists, and drug development professionals. We will explore the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

The Role of Icmt in RhoA Post-Translational Modification

RhoA, a member of the Ras superfamily of small GTPases, cycles between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. For RhoA to become fully functional, it must undergo a series of post-translational modifications at its C-terminal CAAX motif.

This process involves three key enzymatic steps:

-

Prenylation: A 20-carbon geranylgeranyl isoprenoid group is attached to the cysteine residue of the CAAX box by geranylgeranyltransferase I (GGTase-I).

-

Proteolysis: The terminal three amino acids (-AAX) are cleaved by the Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The newly exposed carboxyl group of the S-geranylgeranylcysteine is methylated by Icmt, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.

This final methylation step is crucial as it increases the hydrophobicity of the C-terminus, facilitating the association of RhoA with the plasma membrane and other cellular membranes, a prerequisite for its interaction with downstream effectors.

Impact of Icmt Inhibition on RhoA GTPase Activity

Inhibition of Icmt disrupts the final step of RhoA post-translational modification. By preventing carboxyl methylation, Icmt inhibitors like cysmethynil and AGGC render RhoA less hydrophobic. This leads to several key consequences:

-

Impaired Subcellular Localization: Unmethylated RhoA is less efficiently targeted to the plasma membrane and may be sequestered in the cytoplasm.

-

Decreased RhoA Activity: The mislocalization of RhoA prevents its interaction with upstream activators (Guanine Nucleotide Exchange Factors, GEFs) and downstream effectors, leading to a significant reduction in the levels of active, GTP-bound RhoA.[1]

-

Increased Protein Turnover: Some studies suggest that the absence of methylation can lead to accelerated degradation of RhoA, resulting in reduced steady-state levels of the protein.[2]

-

Functional Consequences: The diminished activity of RhoA due to Icmt inhibition affects various cellular functions, including the formation of stress fibers and focal adhesions, cell migration, and endothelial permeability.[1]

Quantitative Data on the Effect of Icmt Inhibitors on RhoA Activity

While extensive quantitative data directly linking specific concentrations of Icmt inhibitors to a precise percentage of RhoA activity inhibition is limited in publicly accessible literature, the available information consistently demonstrates a significant reduction.

| Icmt Inhibitor | Cell Line/System | Observed Effect on RhoA | Reference |

| Cysmethynil | Metastatic Breast Cancer Cells | Impaired migration and invasion via selective impact on Rho proteins. | [3][4] |

| N-acetyl-S-geranylgeranyl-l-cysteine (AGGC) | Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Significant decrease in GTP-bound RhoA. | [1][5] |

| Adenosine plus Homocysteine (induces Icmt inhibition) | Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Decreased RhoA carboxyl methylation and RhoA activity. | [1] |

| Genetic Inactivation of Icmt | Mouse Embryonic Fibroblasts | Greatly reduced levels of RhoA protein. | [2] |

Further research is required to establish detailed dose-response curves and IC50 values for the inhibition of RhoA activity by various Icmt inhibitors.

Experimental Protocols

The assessment of RhoA GTPase activity is crucial for evaluating the efficacy of Icmt inhibitors. The most common method is the pull-down assay, which specifically isolates the active, GTP-bound form of RhoA.

RhoA Activation Pull-Down Assay

Principle: This assay utilizes a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin or ROCK. The RBD is fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. The RBD specifically binds to the GTP-bound conformation of RhoA. By incubating cell lysates with these beads, active RhoA is "pulled down" from the lysate. The amount of captured active RhoA is then quantified by Western blotting using a RhoA-specific antibody.

Detailed Methodology:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with the Icmt inhibitor or vehicle control for the specified time.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pull-Down of Active RhoA:

-

Incubate a standardized amount of protein lysate (typically 500 µg to 1 mg) with GST-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

As a positive control, a separate aliquot of lysate can be loaded with a non-hydrolyzable GTP analog, GTPγS, prior to incubation with the beads. A negative control can be loaded with GDP.

-

-

Washing:

-

Pellet the agarose beads by centrifugation.

-

Wash the beads three times with an appropriate wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, and protease inhibitors) to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the washed beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, a fraction of the initial cell lysate (input) should also be run on the gel and probed for total RhoA.

-

-

Quantification:

-

Densitometry is used to quantify the band intensity of the pulled-down active RhoA and the total RhoA in the input lysates. The ratio of active RhoA to total RhoA provides a measure of RhoA activation.

-

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

Caption: Post-Translational Modification of RhoA.

Caption: Mechanism of Icmt Inhibition on RhoA.

Caption: Downstream Effects of RhoA Signaling Inhibition.

Caption: RhoA Activation Pull-Down Assay Workflow.

Conclusion and Future Directions

The inhibition of Icmt presents a compelling strategy for modulating the activity of RhoA and other CAAX box-containing proteins. The evidence strongly indicates that by preventing the final step of post-translational modification, Icmt inhibitors effectively reduce RhoA's membrane association and subsequent activation. This disruption of RhoA signaling has significant downstream consequences on cellular architecture and behavior.

For drug development professionals, targeting Icmt offers a distinct advantage over directly targeting GTPases, which has proven to be challenging. Future research should focus on:

-

Development of Novel Icmt Inhibitors: The identification and characterization of new, potent, and specific Icmt inhibitors, such as the conceptual "this compound," are paramount.

-

Quantitative Profiling: Detailed quantitative studies are necessary to establish the precise dose-dependent effects of various Icmt inhibitors on RhoA activity in different cellular contexts.

-

In Vivo Efficacy: Translating the in vitro findings to in vivo models is a critical next step to validate the therapeutic potential of Icmt inhibition for diseases driven by aberrant RhoA signaling.

This technical guide provides a foundational understanding for researchers and clinicians interested in the intersection of post-translational modification, GTPase signaling, and therapeutic development. As our understanding of the intricate regulation of RhoA deepens, the targeted inhibition of Icmt will likely play an increasingly important role in the development of novel therapeutic interventions.

References

- 1. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Cancer Cell Lines

Disclaimer: The compound "Icmt-IN-14" is not currently a publicly recognized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor. Therefore, these application notes and protocols are based on the mechanism of action and published data for known ICMT inhibitors, such as cysmethynil and licoricidin, which serve as representative examples. Researchers should optimize these protocols for their specific ICMT inhibitor and cancer cell lines of interest.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1][2][3] This methylation is critical for the proper subcellular localization and function of these proteins.[1][2][4] In many cancers, signaling pathways driven by proteins like Ras are constitutively active, promoting uncontrolled cell proliferation and survival.[5] By inhibiting ICMT, the proper functioning of these oncogenic proteins can be disrupted, leading to anti-cancer effects.[1][2][6][7] Inhibition of ICMT has been shown to induce cell cycle arrest, apoptosis, and reduce tumor growth in various cancer models.[3][6]

These application notes provide recommended concentrations and detailed protocols for evaluating the efficacy of ICMT inhibitors in cancer cell lines.

Data Presentation: Recommended Concentrations of ICMT Inhibitors

The effective concentration of an ICMT inhibitor can vary significantly depending on the specific compound, the cancer cell line, and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for representative ICMT inhibitors in various cancer cell lines.

| ICMT Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Licoricidin | MGC-803 | Human Gastric Cancer | 10.41 | [8] |

| Cysmethynil Analog | MDA-MB-231 | Human Breast Cancer | 2.1 - 14.7 | [1] |

| Cysmethynil Analog | PC3 | Human Prostate Cancer | 2.01 - 17.4 | [1] |

Note: The provided IC50 values should be used as a starting point for determining the optimal concentration range for your specific experimental setup. It is recommended to perform a dose-response study to determine the IC50 of your ICMT inhibitor in your cancer cell line of interest.

Signaling Pathway and Experimental Workflow

Experimental Protocols

This protocol is for determining the cytotoxic effects of an ICMT inhibitor on cancer cell lines and for calculating the IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

ICMT Inhibitor (e.g., this compound)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ICMT inhibitor in complete culture medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the ICMT inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an ICMT inhibitor using flow cytometry.[11][12]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

ICMT Inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Treat the cells with the ICMT inhibitor at the desired concentrations (e.g., 1x and 2x the IC50 value) for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[11]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[13]

-

Analyze the samples on a flow cytometer within one hour.

-

FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

This protocol is for analyzing the expression and phosphorylation status of proteins in the ICMT-regulated signaling pathways (e.g., Ras, Raf, MEK, ERK, Akt).[14][15][16]

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

ICMT Inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors[17]

-

BCA Protein Assay Kit[17]

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]

-

Primary antibodies (e.g., anti-ICMT, anti-Ras, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies[17]

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Analyze the changes in protein expression or phosphorylation levels upon treatment with the ICMT inhibitor.

-

References